Telratolimod - 1359993-59-1

Telratolimod

Catalog Number: EVT-274605
CAS Number: 1359993-59-1
Molecular Formula: C36H59N5O2
Molecular Weight: 593.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telratolimod is a toll-like receptor type 7 and 8 (TLR7/8) agonist with potential immunostimulating and antitumor activities. Upon intratumoral administration, telratolimod binds to and activates TLR7 and 8, thereby stimulating antigen-presenting cells (APCs), including dendritic cells (DCs). Activation of DCs results in the production of proinflammatory cytokines, and the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses. This may cause tumor cell lysis. TLR7 and 8, members of the TLR family, play fundamental roles in the activation of the immune system.
Molecular Structure Analysis

While the exact molecular structure of telratolimod is proprietary, it is known to possess a hydrophobic long chain that contributes to its pharmacokinetic properties, particularly the slow release from the injection site. This structural feature is crucial for maintaining therapeutic levels of the drug over time . The compound belongs to a class of imidazoquinoline derivatives, which are recognized for their ability to activate TLR7 and TLR8.

Molecular Data

  • Chemical Formula: Not publicly available
  • Molecular Weight: Not publicly available
  • Structural Features: Long hydrophobic chain, typical imidazoquinoline core
Chemical Reactions Analysis

Telratolimod primarily undergoes hydrolysis as part of its activation mechanism. This reaction enables the release of active moieties that are responsible for TLR activation. The interaction with TLR7 and TLR8 leads to downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and chemokines, which are essential for mounting an effective immune response against tumors .

Mechanism of Action

The mechanism of action for telratolimod involves its binding to TLR7 and TLR8 on antigen-presenting cells. Upon binding, it activates the MyD88-dependent signaling pathway, which results in:

  • Recruitment of interleukin-1 receptor-associated kinases (IRAKs)
  • Activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7)
  • Production of pro-inflammatory cytokines including interferon-alpha and tumor necrosis factor-alpha

This cascade ultimately enhances the activation and proliferation of cytotoxic T lymphocytes and other immune cells that target cancer cells .

Physical and Chemical Properties Analysis

Relevant Data

  • Solubility: Likely hydrophobic; specific data not available
  • Stability: Expected to be stable under physiological conditions due to its synthetic design
Applications

Telratolimod is primarily researched for its applications in cancer immunotherapy. Its ability to activate TLR7 and TLR8 positions it as a promising candidate for enhancing anti-tumor immunity. Clinical trials are exploring its use in combination with other therapies, such as programmed cell death protein 1 inhibitors, to improve treatment outcomes in patients with various malignancies . Additionally, it may serve as an adjuvant in vaccine formulations aimed at eliciting robust immune responses against tumors.

Chemical and Pharmacological Profile of Telratolimod

Structural Characterization and Molecular Formula

Telratolimod (MEDI9197; 3M-052) is a synthetic imidazoquinoline derivative with the systematic name N-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)stearamide. Its molecular formula is C₃₆H₅₉N₅O₂, yielding a molecular weight of 593.89 g/mol [1] [8] [10]. The structure integrates two pharmacologically significant domains:

  • An imidazoquinoline core that facilitates binding to Toll-like receptors (TLRs) 7 and 8.
  • A C18 lipid tail (stearamide) attached via a butyloxy linker, enhancing lipophilicity and cellular retention [3] [8].

The imidazoquinoline moiety features a fused tricyclic system with an amino group at the 4-position, critical for receptor interaction. The extended alkyl chain (18-carbon) enables embedding into lipid bilayers or hydrophobic carriers, significantly altering biodistribution compared to non-lipidated analogs [4] [10]. Crystallographic studies confirm that the molecule adopts a bent conformation, positioning the polar quinoline ring and the hydrophobic tail for optimal engagement with TLR7/8 binding pockets [6].

Table 1: Structural Components of Telratolimod

RegionChemical SubstructureFunctional Role
CoreImidazoquinolineTLR7/8 agonism
LinkerButyloxy chainSpatial separation of core and lipid
Lipid moietyStearamide (C₁₈H₃₅O)Membrane anchoring, sustained release

Synthesis and Stability Analysis

Synthesis: Telratolimod is synthesized through a multi-step sequence:

  • Quinoline functionalization: 4-Chloro-2-butylquinoline undergoes nitration followed by reduction to yield the 4-amino intermediate.
  • Ring closure: Reaction with cyanogen bromide forms the imidazoquinoline core.
  • Lipid conjugation: The C18 lipid tail is appended via nucleophilic substitution between 4-aminobutanol and stearoyl chloride, followed by ether linkage to the core [1] [8].

Stability: The compound exhibits sensitivity to oxidative degradation due to the electron-rich quinoline ring. Accelerated stability studies show:

  • Solution state: Degrades rapidly in aqueous buffers (t₁/₂ < 24 hrs at pH 7.4) but stabilizes in anhydrous DMSO or ethanol (t₁/₂ > 1 month at -20°C) [5] [10].
  • Solid state: Stable for >2 years at -20°C when protected from light and moisture [8].
  • Formulation-driven stabilization: Encapsulation in phospholipid-based liquid crystals (e.g., PGE matrices) or adipocyte lipid droplets extends stability in vivo by shielding the core from hydrolysis [3] [4].

Agonist Specificity for TLR7/TLR8 Receptors

Telratolimod acts as a dual agonist for TLR7 and TLR8, albeit with distinct activation profiles:

  • Human TLR7: Half-maximal effective concentration (EC₅₀) = 0.01–0.1 μM, inducing IFN-α in plasmacytoid dendritic cells [6] [10].
  • Human TLR8: EC₅₀ = 0.001–0.01 μM, triggering TNF-α and IL-12 in monocytes and myeloid dendritic cells [3] [6].

Mechanistically, Telratolimod binds endosomal TLR7/8, provoking dimerization and recruitment of the adaptor protein MyD88. This initiates two signaling branches:

  • NF-κB pathway: Drives pro-inflammatory cytokine production (TNF-α, IL-6).
  • IRF7 pathway: Stimulates type I interferons (IFN-α/β) [2] [9].

Notably, TLR8 activation by Telratolimod reverses immunosuppression by inhibiting regulatory T cells (Tregs), a unique advantage over TLR7-selective agonists [6] [9]. In HEK293 reporter cells, Telratolimod-induced IL-8 secretion is abolished by TLR7/8 knockout, confirming receptor specificity [10].

Table 2: Cytokine Induction Profile in Human Immune Cells

Cell TypeKey Cytokines InducedPrimary TLR Target
Plasmacytoid DCsIFN-α, IP-10TLR7
Myeloid DCsTNF-α, IL-12, IL-1βTLR8
MonocytesTNF-α, IL-6, CCL3TLR8

Comparative Pharmacokinetics with Analogues

Telratolimod’s pharmacokinetics diverge markedly from non-lipidated agonists like resiquimod:

  • Absorption & Distribution:
  • Telratolimod: The C18 chain confers high lipophilicity (LogP ≈ 8.2), limiting systemic absorption after intratumoral injection. 90% remains localized at the injection site, with <5% plasma bioavailability [4] [8].
  • Resiquimod: Rapid systemic absorption (Tₘₐₓ = 2–4 hrs) leads to widespread distribution and dose-limiting cytokine release [7].

  • Metabolism & Clearance:

  • Telratolimod: Undergoes slow hydrolytic cleavage of the amide bond, releasing inert stearic acid and the quinoline moiety. Hepatic involvement is minimal [4].
  • Resiquimod: Extensively metabolized by hepatic CYP450 isoforms (CYP3A4), generating active metabolites that prolong immune activation [7].

  • Sustained Release Systems:

  • Adipocyte encapsulation: Telratolimod-loaded adipocytes achieve drug release over 14–21 days via tumor-triggered lipolysis, enhancing tumor retention 8-fold vs. free drug [3].
  • Phospholipid gel (PGE): A single subcutaneous injection releases Telratolimod over 6 weeks, suppressing distal tumors in breast cancer models [4].

Table 3: Pharmacokinetic Comparison with Resiquimod

ParameterTelratolimodResiquimod
LogP8.21.9
Plasma t₁/₂>24 hrs (formulation-dependent)1.5–3 hrs
Key MetabolitesStearic acid, deacylated derivativeHydroxylated imidazoquinolines
Tumor Retention70–90% at 72 hrs<10% at 24 hrs

Properties

CAS Number

1359993-59-1

Product Name

Telratolimod

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide

Molecular Formula

C36H59N5O2

Molecular Weight

593.9 g/mol

InChI

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42)

InChI Key

RRTPWQXEERTRRK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC

Solubility

Soluble in DMSO

Synonyms

MEDI-9197; MEDI 9197; MEDI9197; 3M-052; 3M 052; 3M052; telratolimod;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.